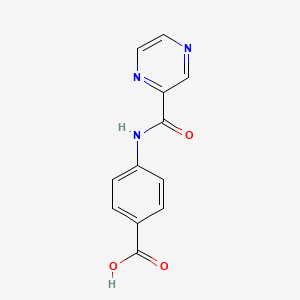

4-(pyrazine-2-carbonylamino)benzoic Acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H9N3O3 |

|---|---|

Molecular Weight |

243.22 g/mol |

IUPAC Name |

4-(pyrazine-2-carbonylamino)benzoic acid |

InChI |

InChI=1S/C12H9N3O3/c16-11(10-7-13-5-6-14-10)15-9-3-1-8(2-4-9)12(17)18/h1-7H,(H,15,16)(H,17,18) |

InChI Key |

AFAJVOBGIKEDMT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC(=O)C2=NC=CN=C2 |

Synonyms |

4-(pyrazine-2-carboxamido)benzoic acid |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Reactivity of 4 Pyrazine 2 Carbonylamino Benzoic Acid

Synthetic Routes and Preparation Techniques

The formation of the crucial amide bond and the assembly of the core structure of 4-(pyrazine-2-carbonylamino)benzoic acid can be achieved through several reliable synthetic pathways. These methods offer flexibility in starting materials and reaction conditions.

While direct transamidation is a potential route, a more common and versatile approach to forming the amide bond in structures like this compound involves the reaction of an activated carboxylic acid derivative with an amine. A prevalent method is the condensation of a pyrazine-2-carboxylic acid chloride with an aniline (B41778) derivative. nih.gov This strategy involves converting the carboxylic acid group of a substituted pyrazine-2-carboxylic acid into a more reactive acid chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govresearchgate.net The resulting acid chloride is then reacted with 4-aminobenzoic acid or its ester equivalent to form the desired amide bond. nih.gov

This two-step process, starting from the carboxylic acid, is highly efficient for creating the N-aryl pyrazine-2-carboxamide structure. The general reaction is outlined below:

Step 1: Acid Chloride Formation: Pyrazine-2-carboxylic acid is treated with a chlorinating agent.

Step 2: Condensation: The isolated pyrazine-2-carbonyl chloride is reacted with 4-aminobenzoic acid.

This method is widely applicable for synthesizing various substituted amides of pyrazine-2-carboxylic acids. nih.gov

Carbodiimide-mediated coupling is a cornerstone of modern amide synthesis, prized for its mild conditions and broad functional group tolerance. This method directly joins a carboxylic acid (pyrazinoic acid) with an amine (a 4-aminobenzoic acid derivative) using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt). nih.gov

The reaction proceeds by activating the carboxylic acid group of pyrazinoic acid with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amino group of 4-aminobenzoic acid. The inclusion of HOBt is crucial as it reacts with the O-acylisourea to form an active ester, which is less prone to side reactions and racemization, thereby improving the efficiency and yield of the final product. nih.gov This approach is fundamental in the synthesis of complex molecules containing the pyrazinamide (B1679903) core. nih.gov

Table 1: Reagents for Carbodiimide-Mediated Coupling

| Reagent | Function |

|---|---|

| Pyrazinoic Acid | Carboxylic acid component |

| 4-Aminobenzoic Acid | Amine component |

| EDC (or DCC) | Carbodiimide coupling agent |

| HOBt | Additive to suppress side reactions |

| DIPEA (or other base) | Base to neutralize acid formed |

| DMF (or DCM) | Aprotic solvent |

This interactive table summarizes the typical components used in the carbodiimide-mediated synthesis of the target amide.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, particularly between aromatic rings. nih.govlibretexts.org While it does not directly form the final amide bond of the target molecule, it is a key strategy for synthesizing the necessary precursors, specifically aryl-substituted pyrazines. This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.org

To synthesize a precursor for this compound, one could envision a Suzuki coupling between a halogenated pyrazine (B50134) derivative (e.g., 2-chloropyrazine) and a boronic acid derivative of benzoic acid (e.g., 4-(borono)benzoic acid). The reaction typically requires a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like sodium carbonate. nih.gov The versatility of the Suzuki reaction allows for the assembly of diverse pyrazine-benzoic acid scaffolds by varying the coupling partners. nih.govnih.gov This method is noted for its mild conditions, tolerance of various functional groups, and the use of readily available and non-toxic boronic acid reagents. nih.govlibretexts.org

Table 2: Key Components in a Representative Suzuki Coupling

| Component | Example | Role | Citation |

|---|---|---|---|

| Aryl Halide | 3-Bromo-6-(thiophen-2-yl)pyridazine | Substrate | nih.gov |

| Boronic Acid | (Hetero)aromatic boronic acids | Coupling Partner | nih.gov |

| Catalyst | Pd(PPh₃)₄ | Palladium Catalyst | nih.gov |

| Base | Na₂CO₃ | Activates Boronic Acid | nih.gov |

| Solvent | DME/Ethanol (B145695)/Water | Reaction Medium | nih.gov |

This interactive table outlines typical components for a Suzuki-Miyaura reaction to create C-C bonds in heterocyclic systems.

Beyond the primary methods, other strategies for amination and esterification are employed in the synthesis of pyrazine carboxamides and their precursors. One important route involves the esterification of pyrazine-2-carboxylic acid, often with methanol (B129727) or ethanol under acidic conditions, to produce the corresponding methyl or ethyl pyrazinoate. minia.edu.eg This ester can then undergo hydrazinolysis by reacting with hydrazine (B178648) hydrate (B1144303) to yield pyrazine-2-carboxylic acid hydrazide, a key intermediate for further derivatization. minia.edu.eg

Another amination strategy involves the Hofmann degradation of a monoamide derived from terephthalic acid to produce 4-aminobenzoic acid, a key starting material. wikipedia.orgnih.gov Furthermore, the synthesis of related compounds has been achieved through the Claisen condensation of starting materials like 4-acetylbenzoic acid, followed by reaction with ethylenediamine (B42938) to form the heterocyclic core. mdpi.com These varied approaches provide a robust toolkit for chemists to access this compound and its structural analogs.

Chemical Transformations and Reaction Analysis

The reactivity of the this compound scaffold is dictated by its constituent pyrazine and benzoic acid rings. Understanding the chemical transformations of these related structures is key to predicting the behavior of the target molecule.

Both the pyrazine and benzoic acid components of the molecule can undergo oxidation reactions. The pyrazine ring itself is relatively electron-deficient, but its precursors can be formed via oxidation. For instance, dihydro-pyrazine derivatives, often formed from the condensation of 1,2-diamines and α-dicarbonyl compounds, readily undergo oxidation, sometimes simply with air, to yield the aromatic pyrazine ring. youtube.com Additionally, substituted pyrazines, such as 2-ethoxy-pyrazine derivatives, can be oxidized with reagents like hydrogen peroxide. rsc.org

The benzoic acid portion of the scaffold also has well-characterized oxidation reactions. A common synthetic route to substituted benzoic acids involves the oxidation of an alkyl group on the benzene (B151609) ring. For example, a methyl group can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). youtube.com The 4-aminobenzoic acid (PABA) scaffold itself can undergo photodegradation through an O₂-mediated oxidation pathway that involves hydrogen abstraction and decarboxylation. wikipedia.org These examples highlight the potential sites of oxidative transformation within the broader chemical structure of this compound.

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Role/Mention |

|---|---|

| This compound | Target Molecule |

| 4-Aminobenzoic Acid (PABA) | Starting Material/Scaffold |

| Pyrazine-2-carboxylic Acid (Pyrazinoic Acid) | Starting Material/Scaffold |

| Pyrazine-2-carbonyl chloride | Reactive Intermediate |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Coupling Agent |

| 1-Hydroxybenzotriazole (HOBt) | Coupling Additive |

| Thionyl chloride | Chlorinating Agent |

| Potassium Permanganate (KMnO₄) | Oxidizing Agent |

| Tetrakis(triphenylphosphine)palladium(0) | Suzuki Coupling Catalyst |

| Pyrazine-2-carboxylic acid hydrazide | Intermediate |

| Terephthalic acid | Precursor to PABA |

| 4-Acetylbenzoic acid | Starting Material |

| Ethylenediamine | Reagent for heterocycle formation |

Reduction Reactions of Related Nitro and Pyrazine Moieties

The synthesis of amino-substituted aromatic and heteroaromatic compounds frequently involves the reduction of a corresponding nitro-substituted precursor. The reduction of nitroaromatic compounds is a crucial transformation in organic synthesis, often serving as a key step in the production of amines that are vital intermediates for pharmaceuticals and other fine chemicals. jsynthchem.com A variety of reagents and catalytic systems can be employed for this purpose.

Commonly, catalytic hydrogenation is used, employing catalysts such as Raney nickel, palladium-on-carbon (Pd/C), or platinum(IV) oxide. wikipedia.orggoogle.com Another widely used method involves the use of metals in acidic media, such as iron in acetic acid or tin(II) chloride. wikipedia.org These classical methods are effective but can sometimes lack chemoselectivity, potentially reducing other functional groups within the molecule.

More modern and selective methods have also been developed. For instance, a novel system using sodium borohydride (B1222165) (NaBH₄) in the presence of a Ni(PPh₃)₄ transition metal complex has been shown to efficiently reduce nitro compounds to their corresponding amines in an ethanol solvent. jsynthchem.com While sodium borohydride itself is a mild reducing agent that typically does not reduce nitro groups, its reactivity can be enhanced by the addition of a catalyst. jsynthchem.com Other systems, such as those using trichlorosilane (B8805176) in the presence of a base, offer high chemoselectivity, reducing nitro groups without affecting other sensitive functionalities. google.com

The reduction of the pyrazine ring itself is also a relevant transformation. One synthetic route to pyrazine derivatives involves the chemospecific reduction of α-nitroso or α-nitro ketones, which then undergo spontaneous dimerization and subsequent oxidation to form the pyrazine ring. youtube.comslideshare.net A reagent like zinc dust in acetic acid can be used for the selective reduction of the nitro group in this context. youtube.com

Table 1: Selected Reagents for Reduction of Aromatic Nitro Groups

| Reagent/System | Conditions | Notes |

|---|---|---|

| Catalytic Hydrogenation (Raney Ni, Pd/C) | H₂ gas | A widely used industrial method. wikipedia.orggoogle.com |

| Iron (Fe) in Acidic Media | Refluxing acetic acid | A classic and cost-effective method. wikipedia.org |

| Tin(II) Chloride (SnCl₂) | --- | Effective for nitro group reduction. wikipedia.org |

| NaBH₄ / Ni(PPh₃)₄ | Ethanol, Room Temp | A newer system demonstrating enhanced reactivity for NaBH₄. jsynthchem.com |

Nucleophilic Substitution Reactions on Related Structures

The pyrazine ring, being an electron-deficient heteroaromatic system, is susceptible to nucleophilic substitution reactions. slideshare.nettaylorfrancis.com This reactivity is a cornerstone of pyrazine chemistry, allowing for the introduction of various functional groups onto the ring. The presence of electron-withdrawing substituents, such as a carbonyl group, further activates the ring towards nucleophilic attack.

One of the classic reactions is the Chichibabin reaction, where pyrazine reacts with sodium amide in liquid ammonia (B1221849) to yield 2-aminopyrazine (B29847) through the substitution of a hydride ion. youtube.comtaylorfrancis.com However, this reaction is less general for diazines compared to pyridines. taylorfrancis.com

Halogenated pyrazines, particularly chloropyrazines, are common substrates for nucleophilic substitution. The chlorine atom can be displaced by a variety of nucleophiles. Studies have reported displacement reactions of chloropyrazines with nucleophiles such as sodium methoxide, sodium benzyl (B1604629) oxide, and sodium hydroxide (B78521). rsc.org The reactivity of chloropyrazine N-oxides towards nucleophiles has also been extensively studied. acs.org

The position of substitution is dictated by the electronic properties of the ring and any existing substituents. The electron-withdrawing nature of the two nitrogen atoms makes the carbon atoms of the pyrazine ring electrophilic and thus prone to attack by nucleophiles. slideshare.net

Decarboxylation Pathways in Related Pyrazine Systems

Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, is a significant reaction in organic synthesis. For pyrazinecarboxylic acids and related heterocyclic systems, this transformation typically requires specific conditions. While simple heating can sometimes effect decarboxylation, the reaction is often facilitated by the presence of catalysts or specific structural features. masterorganicchemistry.com

In many heterocyclic systems, decarboxylation is achieved by heating the carboxylic acid, often in the presence of a catalyst. Various metal catalysts, including copper (Cu), palladium (Pd), silver (Ag), and nickel (Ni), have been utilized for decarboxylative coupling reactions, which proceed via a decarboxylation step. nih.gov A non-catalytic method involves heating the carboxylic acid or its salt with soda lime, which is a mixture of sodium hydroxide and calcium oxide. libretexts.org For example, benzoic acid can be converted to benzene by heating it with soda lime. libretexts.org

The mechanism of decarboxylation for many aromatic carboxylic acids involves the formation of an intermediate carbanion after the loss of CO₂, which is then protonated. The stability of this carbanion intermediate is key to the facility of the reaction. For certain structures, like β-keto acids, decarboxylation can occur through a cyclic transition state upon mild heating. masterorganicchemistry.comyoutube.com In the context of pyrazinecarboxylic acids, the electron-deficient nature of the pyrazine ring would influence the stability of any anionic intermediate formed during the reaction.

Optimization and Industrial Considerations for Synthesis

The synthesis of this compound involves an amidation reaction between a pyrazinecarboxylic acid derivative and an aminobenzoic acid derivative. The optimization of this reaction and its scalability are critical for efficient and cost-effective production.

Reaction Condition Parameter Optimization

The formation of the amide linkage is a pivotal step that can be optimized by adjusting several parameters, including the choice of coupling agents, base, solvent, and temperature. In the synthesis of related N-pyrazinylbenzamides, concerns about diacylation of the amino group on the pyrazine ring have been noted. nih.gov To mitigate this, reaction conditions were optimized. For example, using pyridine (B92270) as a base instead of triethylamine (B128534) (Et₃N) helped to prevent the formation of diacylated side products. nih.gov Additionally, controlling the temperature by pre-cooling the reaction mixture was found to be beneficial. nih.gov

Ultrasound-assisted synthesis has emerged as a technique to optimize reactions by improving dispersion, reducing reaction times, and increasing yields. redalyc.org In the synthesis of a pyrazinamide–isoniazid (B1672263) hybrid, using an ultrasound bath at 60 °C reduced the reaction time to one hour and significantly improved the product yield compared to conventional methods. redalyc.org

For the synthesis of pyrazinoic acid esters, an optimized procedure involves the use of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) as the coupling agent at a controlled temperature, which improves the efficiency of the esterification. nih.gov

Table 2: Parameters for Optimization of Pyrazine Amide/Ester Synthesis

| Parameter | Variable | Purpose | Reference |

|---|---|---|---|

| Base | Pyridine vs. Triethylamine | Prevent diacylation side products | nih.gov |

| Temperature | Cooling during addition | Prevent spontaneous heating and side reactions | nih.gov |

| Energy Source | Ultrasound vs. Conventional Heating | Reduce reaction time, increase yield | redalyc.org |

Scalability Aspects of Synthetic Protocols

Transitioning a synthetic protocol from a laboratory scale to an industrial scale introduces several challenges. Key considerations include the cost and availability of starting materials, the safety of the reaction conditions, the efficiency of the process (atom economy), and the ease of product purification.

For the synthesis of compounds like this compound, the choice of reagents is critical for scalability. While many effective coupling agents exist for amide bond formation, their cost and the difficulty of removing byproducts can be prohibitive on a large scale. The use of more cost-effective reagents and catalysts is paramount.

The reaction solvent must also be chosen carefully, considering not only its effect on the reaction but also its environmental impact, flammability, and ease of recovery. Environmentally friendly conditions, such as solvent-free reactions or the use of greener solvents, are increasingly important in industrial synthesis. redalyc.org

Purification of the final product is another major consideration. Crystallization is often the preferred method for large-scale purification due to its efficiency and cost-effectiveness compared to chromatography. Developing a robust crystallization procedure that consistently yields the product with high purity is a critical step in process development. The synthesis of related pyrazinamide derivatives has highlighted the importance of simple workup procedures, such as filtration and washing, to isolate the final product. jconsortium.com

Advanced Spectroscopic and Structural Characterization of 4 Pyrazine 2 Carbonylamino Benzoic Acid

Vibrational Spectroscopic Investigations

Vibrational spectroscopy, encompassing both infrared and Raman techniques, offers profound insights into the molecular vibrations and functional groups present in the compound.

The FTIR spectrum of 4-(pyrazine-2-carbonylamino)benzoic acid is characterized by a series of absorption bands that confirm the presence of its key functional moieties: the carboxylic acid group, the amide linkage, and the two aromatic rings (benzene and pyrazine).

The spectrum typically exhibits a broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer, formed through intermolecular hydrogen bonding. docbrown.info The N-H stretching vibration of the secondary amide group is expected to appear as a distinct peak around 3300-3400 cm⁻¹. researchgate.net

Two strong carbonyl (C=O) stretching bands are prominent features. The band at a higher wavenumber, typically around 1700-1720 cm⁻¹, is assigned to the carboxylic acid C=O stretch. The amide I band (primarily C=O stretching) is observed at a lower frequency, generally in the range of 1650-1680 cm⁻¹. docbrown.info The amide II band, a mix of N-H bending and C-N stretching, appears near 1520-1550 cm⁻¹.

Vibrations associated with the aromatic rings are also evident. The C-H stretching vibrations of the pyrazine (B50134) and benzene (B151609) rings are found just above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings give rise to a group of bands in the 1400-1600 cm⁻¹ region. The ring breathing modes for the pyrazine and phenyl rings are also expected to be present. researchgate.net

Table 1: Characteristic FTIR Peaks for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3300 | N-H Stretch | Amide |

| 3100-3000 | C-H Stretch | Aromatic (Pyrazine & Benzene) |

| 3300-2500 | O-H Stretch (broad) | Carboxylic Acid |

| ~1710 | C=O Stretch | Carboxylic Acid |

| ~1670 | C=O Stretch (Amide I) | Amide |

| ~1540 | N-H Bend, C-N Stretch (Amide II) | Amide |

| 1600-1450 | C=C / C=N Ring Stretch | Aromatic (Pyrazine & Benzene) |

| ~1300 | C-O Stretch, O-H Bend | Carboxylic Acid |

Note: The values presented are approximate and can vary based on the sample state (solid/solution) and intermolecular interactions.

Raman spectroscopy provides complementary information to FTIR, particularly for the symmetric vibrations of the aromatic rings. The Raman spectrum of this compound is expected to show strong signals for the pyrazine and benzene ring vibrations.

A prominent band corresponding to the pyrazine ring breathing mode is anticipated, often observed near 1020 cm⁻¹. nih.gov The symmetric stretching of the para-disubstituted benzene ring typically yields a strong Raman band around 800-860 cm⁻¹. Other significant bands include the C=O stretching vibrations, although they are generally weaker in Raman than in IR spectra. The C-H bending and aromatic ring deformation modes will also be present in the spectrum. Analysis of related compounds suggests that changes in the Raman spectra, such as band shifts, can indicate cocrystal formation or other intermolecular interactions. rsc.org

Table 2: Predicted Major Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Assignment |

|---|---|

| ~1610 | Aromatic Ring Stretch |

| ~1450 | In-plane C-H Bending |

| ~1290 | C-N Stretch / Aromatic Mode |

| ~1020 | Pyrazine Ring Breathing |

Note: These are predicted shifts based on the analysis of structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of the molecule, providing definitive evidence of its connectivity.

The ¹H NMR spectrum of this compound will display signals corresponding to each unique proton environment. The carboxylic acid proton is highly deshielded and appears as a broad singlet far downfield, typically above 12 ppm. rsc.org The amide proton (N-H) also appears as a singlet, usually in the range of 9-11 ppm. nih.gov

The aromatic region will show signals for the protons on both the pyrazine and benzoic acid rings. The three protons of the pyrazine ring will appear as distinct signals, likely in the 8.5-9.5 ppm region, with their specific shifts and coupling constants determined by their positions relative to the nitrogen atoms and the carbonyl group. nist.govspectrabase.com The four protons of the para-substituted benzoic acid ring will appear as two distinct doublets, characteristic of an AA'BB' system, in the 7.5-8.5 ppm range. rsc.org

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Carboxylic Acid (-COOH) | > 12.0 | Broad Singlet | N/A |

| Amide (-NH-) | ~10.5 | Singlet | N/A |

| Pyrazine-H | ~9.2 | Singlet (or narrow doublet) | ~1.5 |

| Pyrazine-H | ~8.8 | Doublet | ~2.5 |

| Pyrazine-H | ~8.7 | Doublet | ~2.5 |

| Benzene-H (ortho to COOH) | ~8.1 | Doublet | ~8.5 |

Note: Predicted values are based on data for constituent parts and related structures, typically in a solvent like DMSO-d₆.

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, a total of 10 distinct signals are expected in the aromatic/carbonyl region, as two pairs of carbons in the benzene ring are equivalent due to symmetry, plus the two carbonyl carbons.

The two carbonyl carbons are the most deshielded. The carboxylic acid carbonyl carbon is typically found around 167-172 ppm, while the amide carbonyl carbon appears slightly upfield, around 163-166 ppm. docbrown.info

The carbon atoms of the pyrazine ring are expected to resonate between 140 and 150 ppm. chemicalbook.comspectrabase.com The carbons of the benzoic acid ring will appear in the 115-145 ppm range. The carbon atom attached to the carboxylic acid group (C1') and the carbon attached to the amide nitrogen (C4') will be the most deshielded among the benzene ring carbons, while the other two sets of carbons will appear further upfield. docbrown.info

Table 4: Predicted ¹³C NMR Chemical Shift Assignments

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic Acid) | ~168 |

| C=O (Amide) | ~164 |

| Pyrazine Carbons | 142 - 148 |

| Benzene C-1' (ipso-COOH) | ~129 |

| Benzene C-2'/C-6' | ~131 |

| Benzene C-3'/C-5' | ~119 |

Note: Predicted values are based on data for benzoic acid and pyrazine derivatives. docbrown.inforsc.orgchemicalbook.com

Mass Spectrometry Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₂H₉N₃O₃), the calculated molecular weight is approximately 243.22 g/mol . The high-resolution mass spectrum would show a molecular ion peak (M⁺) at m/z corresponding to its exact mass.

The fragmentation pattern in an electron ionization (EI) mass spectrum would likely involve characteristic losses. A primary fragmentation pathway would be the cleavage of the amide bond. Other expected major fragments would include:

[M - OH]⁺: Loss of a hydroxyl radical from the carboxylic acid group.

[M - COOH]⁺: Loss of the carboxyl group, a common fragmentation for benzoic acids, leading to a fragment at m/z 198. docbrown.info

[C₇H₆NO₂]⁺: A fragment corresponding to the aminobenzoic acid moiety (m/z 136).

[C₅H₃N₂O]⁺: A fragment corresponding to the pyrazinecarbonyl cation (m/z 107).

[C₄H₄N₂]⁺: A fragment corresponding to the pyrazine ring (m/z 80), resulting from further fragmentation. nist.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the unequivocal determination of a compound's elemental formula by measuring its mass with extremely high precision. For this compound, which has the molecular formula C₁₂H₉N₃O₃, the theoretical monoisotopic mass is calculated to be 243.0644 Da.

Experimental HRMS analysis would involve ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ion, typically the protonated molecule [M+H]⁺. The high accuracy of the mass measurement allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thereby confirming the chemical formula of the title compound.

Table 1: Theoretical Accurate Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₉N₃O₃ |

| Theoretical Monoisotopic Mass | 243.0644 Da |

| Theoretical [M+H]⁺ Mass | 244.0722 Da |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This method is routinely employed to assess the purity of synthesized compounds and confirm their identity. researchgate.net In the analysis of this compound, an LC system would separate the compound from any unreacted starting materials, by-products, or other impurities. The eluent from the chromatography column is then introduced into the mass spectrometer, which serves as a detector. The mass spectrometer would confirm the identity of the peak corresponding to the target compound by detecting its specific mass-to-charge ratio, providing a robust confirmation of both purity and identity in a single analysis. researchgate.net

Solid-State Structural Elucidation

The three-dimensional arrangement of atoms and molecules in the solid state dictates many of a material's bulk properties. X-ray crystallography provides the most definitive data on molecular structure and intermolecular interactions.

X-ray Crystallography for Molecular Geometry and Conformation

Table 2: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Chemical Formula | C₁₂H₉N₃O₃ | researchgate.net |

| Crystal System | Triclinic | bldpharm.com |

| Space Group | P-1 | bldpharm.com |

| Molecules per Asymmetric Unit | 1 | researchgate.net |

Analysis of Intermolecular Hydrogen Bonding Networks

The crystal structure of this compound is significantly influenced by a network of intermolecular hydrogen bonds. researchgate.net The most prominent of these is a classic carboxylic acid dimer motif, where two molecules are linked through strong O-H···O hydrogen bonds between their carboxyl groups. bldpharm.com This interaction forms a centrosymmetric dimeric homosynthon. Additionally, weaker C-H···N and C-H···O interactions connect neighboring assemblies, creating a more extensive and stable supramolecular structure. bldpharm.com

Table 3: Key Intermolecular Hydrogen Bond Parameters

| Interaction Type | Donor-Acceptor Distance (Å) | D-H···A Angle (°) | Reference |

| O-H···O | 2.666(3) | 178(4) | bldpharm.com |

| C-H···N | 3.365(3) | 142 | bldpharm.com |

| C-H···O | 3.212(3) | 149 | bldpharm.com |

Crystal Packing Arrangements and Supramolecular Synthons

The interplay of the strong O-H···O hydrogen bonds and weaker C-H···N interactions dictates the primary crystal packing arrangement. Molecules of the compound first form a robust centrosymmetric dimeric homosynthon via the acid-acid hydrogen bonds. bldpharm.com These dimeric units are then connected into linear chains through C-H···N interactions involving the pyrazine groups. bldpharm.com Adjacent chains are subsequently linked by C-H···O interactions, which results in the formation of a two-dimensional sheet structure. Finally, these sheets are stacked upon one another, stabilized by the aforementioned π-stacking interactions, to build the complete three-dimensional crystal.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. In the characterization of newly synthesized molecules such as this compound, this method is crucial for verifying the empirical formula against the theoretical composition derived from its molecular structure. The analysis provides the percentage by mass of each element present in the sample, typically carbon (C), hydrogen (H), and nitrogen (N).

The molecular formula for this compound is C12H9N3O3. Based on this formula, the theoretical elemental composition can be calculated. These theoretical values serve as a benchmark against which the results of the experimental elemental analysis are compared. A close correlation between the found and calculated values provides strong evidence for the successful synthesis and purity of the compound.

Detailed research findings from the synthesis and characterization of this compound would include a comparison of these theoretical and experimental values.

Table 1: Comparison of Theoretical and Experimental Elemental Analysis Data for this compound (C12H9N3O3)

| Element | Theoretical % | Experimental % |

| Carbon (C) | 59.26 | Data not available in cited sources |

| Hydrogen (H) | 3.73 | Data not available in cited sources |

| Nitrogen (N) | 17.28 | Data not available in cited sources |

The experimental data for the elemental analysis of this compound was not available in the publicly accessible research literature reviewed for this article.

The verification of the elemental composition through such analysis is a critical checkpoint in the structural elucidation of novel compounds, ensuring the integrity of the molecular framework before proceeding with further spectroscopic and crystallographic studies.

Biological Activity Investigations and Mechanistic Insights Pertaining to 4 Pyrazine 2 Carbonylamino Benzoic Acid and Its Derivatives

Antimicrobial Activity Studies

Derivatives of the pyrazine-2-carboxamide scaffold have been widely investigated for their potential to combat various microbial pathogens. These studies explore their efficacy against mycobacteria, Gram-positive and Gram-negative bacteria, and fungi.

The foundational role of pyrazinamide (B1679903) in tuberculosis therapy has driven the development of numerous analogues to identify compounds with enhanced activity. nih.govresearchgate.net A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Ra. nih.gov Several of these compounds demonstrated significant inhibitory potential. nih.gov For instance, compounds 6a , 6e , 6h , 6j , and 6k from one series, and compound 7e from another, showed potent activity with 50% inhibitory concentrations (IC₅₀) ranging from 1.35 to 2.18 µM. nih.gov Notably, compound 6a , which has an unsubstituted phenyl ring, exhibited an IC₅₀ of 1.46 µM and a 90% inhibitory concentration (IC₉₀) of 3.73 µM. nih.gov

In another study, hybrid molecules incorporating the pyrazine (B50134) scaffold were screened against the M. tuberculosis H37Rv strain. researchgate.net This screening identified six compounds (8a, 8b, 8c, 8d, 14b, and 18 ) with significant activity, displaying Minimum Inhibitory Concentration (MIC) values of ≤6.25 µg/mL, which is comparable to the MIC of pyrazinamide. researchgate.net Further research into pyrazinamide derivatives led to the synthesis of eleven new compounds, with derivative 1f showing the best performance, exhibiting an antibacterial activity of 99.6% and an MIC of 8.0 µg/mL. nih.gov

Investigations into pyrazine-2-carboxylic acid hydrazide derivatives revealed that while many hydrazide-hydrazone compounds were less active than pyrazinamide, the N(4)-ethyl-N(1)-pyrazinoyl-thiosemicarbazide derivative showed the highest activity against M. tuberculosis H37Rv, with an IC₉₀ of 16.87 µg/mL. ox.ac.uk Additionally, chlorinated N-phenylpyrazine-2-carboxamides have been assessed, with 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide showing 65% inhibition of the H37Rv strain at a concentration of 6.25 µg/mL.

Table 1: Anti-tubercular Activity of Selected Pyrazine Derivatives

| Compound | Target Strain | Activity Metric | Value |

|---|---|---|---|

| 6a | M. tuberculosis H37Ra | IC₅₀ | 1.46 µM |

| 6a | M. tuberculosis H37Ra | IC₉₀ | 3.73 µM |

| 6e, 6h, 6j, 6k | M. tuberculosis H37Ra | IC₅₀ | 1.35 - 2.18 µM |

| 7e | M. tuberculosis H37Ra | IC₅₀ | 1.35 - 2.18 µM |

| 8a, 8b, 8c, 8d, 14b, 18 | M. tuberculosis H37Rv | MIC | ≤6.25 µg/mL |

| 1f | M. tuberculosis | MIC | 8.0 µg/mL |

| N(4)-ethyl-N(1)-pyrazinoyl-thiosemicarbazide | M. tuberculosis H37Rv | IC₉₀ | 16.87 µg/mL |

| 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | % Inhibition | 65% at 6.25 µg/mL |

The antibacterial potential of pyrazine derivatives extends to Gram-positive bacteria. Studies on a series of pyrazine-2-carbohydrazide (B1222964) derivatives found them to be potent against selected strains of Gram-positive bacteria. nih.gov Similarly, coordination frameworks of pyrazinamide have been tested against Staphylococcus aureus and Mycobacterium smegmatis, a non-pathogenic model for M. tuberculosis. nih.gov

Novel triazolo[4,3-a]pyrazine derivatives, which contain a fused pyrazine ring system, have also been synthesized and evaluated. researchgate.netjocpr.com Some of these compounds showed moderate to good activity against Staphylococcus aureus. researchgate.netjocpr.com Specifically, compound 2e from this series displayed a notable MIC of 32 µg/mL against S. aureus, an activity level comparable to the first-line antibiotic ampicillin. jocpr.com

Table 2: Antibacterial Activity of Selected Pyrazine Derivatives against Gram-Positive Bacteria

| Compound/Derivative Class | Target Organism | Activity Metric | Value |

|---|---|---|---|

| Pyrazine-2-carbohydrazides | Gram-positive bacteria | Potency | Potent |

| Triazolo[4,3-a]pyrazine 2e | Staphylococcus aureus | MIC | 32 µg/mL |

The efficacy of pyrazine-based compounds has also been demonstrated against Gram-negative bacteria, although some studies suggest they are comparatively less potent than against Gram-positive strains. nih.gov Pyrazine-2-carbohydrazide derivatives have shown activity against Escherichia coli and Salmonella typhi. nih.gov For example, compounds PH05, PH06, and PH07 were active against E. coli, while PH12 and PH14 were active against S. typhi. nih.gov

Further research into N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives focused on their activity against extensively drug-resistant (XDR) Salmonella Typhi. nih.gov Among the synthesized compounds, derivative 5d showed the strongest antibacterial effect with an MIC of 6.25 mg/mL. nih.gov In the triazolo[4,3-a]pyrazine series, compound 2e was found to be particularly effective against E. coli, with an MIC of 16 µg/mL. jocpr.com Pyrazinamide coordination frameworks have also been assessed against E. coli. nih.gov

Table 3: Antibacterial Activity of Selected Pyrazine Derivatives against Gram-Negative Bacteria

| Compound/Derivative Class | Target Organism | Activity Metric | Value |

|---|---|---|---|

| PH05, PH06, PH07 | Escherichia coli | Activity | Active |

| PH12, PH14 | Salmonella typhi | Activity | Active |

| 5d | XDR Salmonella Typhi | MIC | 6.25 mg/mL |

| Triazolo[4,3-a]pyrazine 2e | Escherichia coli | MIC | 16 µg/mL |

The antimicrobial spectrum of pyrazine derivatives includes antifungal activity. A study on chlorinated N-phenylpyrazine-2-carboxamides evaluated their effects on several fungal strains. The highest antifungal effect was observed with 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide against Trichophyton mentagrophytes, which was the most susceptible fungus tested, with a Minimum Inhibitory Concentration (MIC) of 62.5 µmol/L. Pyrazine carboxamide derivatives have been noted for their general fungicidal properties in broader reviews of their biological activities.

Table 4: Antifungal Activity of a Selected Pyrazine Derivative

| Compound | Target Organism | Activity Metric | Value |

|---|---|---|---|

| 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | MIC | 62.5 µmol/L |

Enzyme Inhibition Studies

Beyond direct antimicrobial action, derivatives of 4-(pyrazine-2-carbonylamino)benzoic acid are being explored as inhibitors of key cellular enzymes, particularly protein kinases, which are implicated in a variety of diseases.

Research has identified 2,6-disubstituted pyrazines as potent inhibitors of Casein Kinase 2 (CK2, also known as CSNK2A) and PIM kinases. CSNK2A is a crucial enzyme involved in cell signaling, and its dysregulation is linked to cancer and viral infections.

Studies on a series of 2,6-disubstituted pyrazines revealed that having a 4'-carboxyphenyl group at the 2-position of the pyrazine ring was optimal for CSNK2A inhibitory activity. One derivative, a potent dual CSNK2A/PIM3 inhibitor, showed IC₅₀ values of 5 nM and <3 nM, respectively. However, the potent PIM3 inhibition complicated its use as a selective tool for studying CSNK2A. To address this, further modifications were explored. The development of a 6-isopropoxyindole analogue resulted in a nanomolar CSNK2A inhibitor that possessed a 30-fold greater selectivity for CSNK2A over PIM3 in cellular assays. Further optimization by replacing the indole (B1671886) with isosteric ortho-methoxy anilines generated analogues with even greater selectivity for CSNK2A. These optimized pyrazine derivatives demonstrated inhibition of viral replication that correlated with their CSNK2A activity.

Table 5: Kinase Inhibition by Selected Pyrazine Derivatives

| Derivative Class/Compound | Target Kinase | Activity Metric | Value |

|---|---|---|---|

| 2,6-disubstituted pyrazine (Compound 2 ) | CSNK2A | IC₅₀ | 5 nM |

| 2,6-disubstituted pyrazine (Compound 2 ) | PIM3 | IC₅₀ | <3 nM |

| 6-isopropoxyindole analogue (6c) | CSNK2A | Potency | Nanomolar inhibitor |

| 6-isopropoxyindole analogue (6c) | PIM3 | Selectivity | 30-fold selective over PIM3 |

Other Preclinical Biological Activities

Antiproliferative Effects on Cancer Cell Lines (e.g., HepG2, MCF-7)

The pyrazine scaffold is a significant heterocyclic motif found in numerous synthetic and natural molecules, and its derivatives have demonstrated a wide range of biological activities, including anticancer effects. nih.govarkat-usa.org Research into pyrazine-based compounds has revealed their potential as antiproliferative agents against various cancer cell lines.

Derivatives of this compound and related pyrazine structures have been investigated for their cytotoxic effects. For instance, novel benzimidazole (B57391)/benzoxazole-pyrazine hybrids have been synthesized and screened for their in vitro cytotoxicity against human cancer cell lines, including MCF-7 (breast), A-549 (lung), A-375 (melanoma), and DU-145 (prostate). arkat-usa.org Certain benzimidazole-pyrazine compounds showed notable activity against MCF-7, A-549, and A-375 cell lines. arkat-usa.org Specifically, benzoxazole (B165842) analogues displayed outstanding activity against MCF-7, MDA-MB-231, and A-549 cell lines. arkat-usa.org

A ciprofloxacin (B1669076) chalcone (B49325) hybrid containing a 3,4,5-trimethoxy substitution demonstrated concentration and time-dependent reduction in the viability of human HepG2 (hepatocellular carcinoma) and MCF-7 cells. nih.gov This compound induced pre-G1 apoptosis and cell cycle arrest at the G2/M stage. nih.gov The half-maximal inhibitory concentration (IC50) values for this hybrid were found to be 22 µg/mL for HepG2 and 54 µg/mL for MCF-7 after 24 hours of treatment. nih.gov

Furthermore, a series of novel XTS derivatives, synthesized by introducing an amide bond, showed that most derivatives had significantly increased anti-tumor activities against four human tumor cell lines (BGC-823, HepG-2, HCT-116, and MCF-7) compared to the parent compound. researchgate.net One particular derivative, A-7, exhibited the best biological activities on these four tumor cell lines with IC50 values ranging from 13.86 to 20.71 μM. researchgate.net

The exploration of pyrazine derivatives continues to be a promising area in the development of novel anticancer agents. nih.gov

Table 1: Antiproliferative Activity of Selected Pyrazine Derivatives

| Compound/Derivative | Cell Line(s) | Activity/IC50 Value | Reference(s) |

| Benzimidazole-pyrazine hybrids | MCF-7, A-549, A-375 | Superior activity | arkat-usa.org |

| Benzoxazole-pyrazine analogues | MCF-7, MDA-MB-231, A-549 | Outstanding activity | arkat-usa.org |

| Ciprofloxacin chalcone hybrid | HepG2 | IC50: 22 µg/mL (24h) | nih.gov |

| Ciprofloxacin chalcone hybrid | MCF-7 | IC50: 54 µg/mL (24h) | nih.gov |

| XTS derivative A-7 | BGC-823, HepG-2, HCT-116, MCF-7 | IC50: 13.86-20.71 μM | researchgate.net |

Angiotensin II Receptor Antagonistic Activities (related compounds)

While direct studies on the angiotensin II (AII) receptor antagonistic activity of this compound are not extensively documented, research on related heterocyclic compounds provides valuable insights into the structural requirements for this activity. The development of nonpeptide AII receptor antagonists has been a significant area of pharmaceutical research, with various heterocyclic scaffolds being explored.

Studies on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have shown that modifications to the substituents at various positions on the pyrimidine (B1678525) ring are critical for both in vitro and in vivo activity. researchgate.net For instance, the removal of a carboxylic acid group and replacement of the heteroaromatic system led to potent in vitro antagonists. researchgate.net Furthermore, the position of the biphenyltetrazole substituent was found to be crucial for oral activity. researchgate.net

Benzimidazole derivatives have also been extensively studied as AII receptor antagonists. A series of 2-substituted-1-[(biphenyl-4-yl)methyl]-1H-benzimidazole-7-carboxylic acids demonstrated high affinity for the AII receptor, with IC50 values in the range of 10⁻⁶ to 10⁻⁷ M. nih.gov Structure-activity relationship (SAR) studies indicated that straight-chain substituents of a certain length at the 2-position, along with a carboxyl group at the 7-position and a tetrazole ring at the 2'-position of the biphenyl (B1667301) moiety, were important for potent and orally active AII antagonism. nih.gov The representative compound, CV-11974, antagonized AII-induced contraction of rabbit aortic strips with an IC50 value of 3.0 x 10⁻¹⁰ M. nih.gov

Further research on benzimidazole derivatives bearing acidic heterocycles as tetrazole bioisosteres revealed that compounds with 5-oxo-1,2,4-oxadiazole, 5-oxo-1,2,4-thiadiazole, and 5-thioxo-1,2,4-oxadiazole rings showed high affinity for the AT1 receptor (IC50 values of 10⁻⁶–10⁻⁷ M) and inhibited the AII-induced pressor response. acs.org These derivatives exhibited stronger inhibitory effects than the corresponding tetrazole derivatives, which was attributed to their improved bioavailability due to increased lipophilicity. acs.org

These findings from related heterocyclic systems suggest that specific structural features, such as the presence of acidic groups and appropriate substitution patterns, are key for achieving potent angiotensin II receptor antagonism.

Activity against Purinoceptors (e.g., P2Y14)

The P2Y14 receptor, a G protein-coupled receptor, has emerged as a therapeutic target for inflammatory diseases. nih.gov While direct evidence for this compound activity on P2Y14 is limited, studies on structurally related antagonists provide insights into the structure-activity relationships (SAR) for this receptor.

Research on P2Y14 receptor antagonists has explored various heterocyclic scaffolds. One well-explored class is derived from 7-phenyl-2-naphthalenecarboxylic acid. nih.gov A key antagonist, 4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalene-carboxylic acid (PPTN), and its analogues have been the subject of SAR studies. nih.gov Another structural modification involved the bioisosteric replacement of the naphthalene (B1677914) moiety with a triazolyl-phenyl group to reduce hydrophobicity. nih.gov

An aza-scan of the central phenyl ring in a triazole series of P2Y14 antagonists, where a carbon-hydrogen group is replaced by a nitrogen atom, indicated that this modification led to a reduction in P2Y14 receptor affinity. nih.gov For instance, a 4-phenylpicolinic acid derivative and other related pyridine-containing compounds showed significantly weaker affinities (in the µM range) compared to the parent compound. nih.gov This suggests that the electronic and steric properties of the central aromatic ring are crucial for high-affinity binding to the P2Y14 receptor.

These studies on related heterocyclic antagonists highlight the specific structural requirements for potent P2Y14 receptor antagonism and suggest that even minor modifications, such as the introduction of a nitrogen atom in an aromatic ring, can significantly impact biological activity.

Anti-plasmodial Activity

The search for new antimalarial compounds is crucial due to the emergence of drug-resistant strains of Plasmodium falciparum. nih.govtandfonline.com Pyrazine and its derivatives have been investigated for their potential anti-plasmodial properties. mdpi.com

Studies on pyridine (B92270) carboxamides and their non-pyridine analogues have shown that some of these compounds exhibit in vitro anti-proliferative activity against the intraerythrocytic stage of P. falciparum. nih.gov One particular thiopicolinamide derivative demonstrated potent anti-plasmodial activity with a half-maximal inhibitory concentration (IC50) of 142 nM and was significantly less active against a human cell line. nih.gov

In a series of pyrazolylpyrazoline derivatives, several compounds showed promising in vivo antimalarial activities against Plasmodium berghei in infected mice. tandfonline.com Two of these derivatives, when tested against a chloroquine-resistant strain of P. falciparum, exhibited higher potency than chloroquine. tandfonline.com Structure-activity relationship (SAR) analysis of these pyrazoline derivatives indicated that the nature of the substituent on the pyrazoline ring influenced the anti-plasmodial activity. tandfonline.com For instance, bulkier substituents on the pyrazoline ring appeared to correlate with the activity of some compounds. tandfonline.com

Furthermore, research on benzimidazole derivatives has identified compounds with anti-plasmodial activity in the high nanomolar range against a chloroquine-sensitive strain, with selectivity indexes greater than 10. nih.gov The type of substituent on the benzimidazole rings, particularly electron-donating groups, was found to be important for activity. nih.gov

These findings underscore the potential of pyrazine-containing and related heterocyclic scaffolds in the development of new anti-plasmodial agents.

Table 2: Anti-plasmodial Activity of Selected Heterocyclic Derivatives

| Compound/Derivative Class | Plasmodium Strain(s) | Activity/Potency | Reference(s) |

| Thiopicolinamide derivative | P. falciparum | IC50 = 142 nM | nih.gov |

| Pyrazolylpyrazoline derivatives | P. berghei, P. falciparum (chloroquine-resistant) | Higher potency than chloroquine | tandfonline.com |

| Benzimidazole derivatives | P. falciparum (chloroquine-sensitive) | High nanomolar activity | nih.gov |

Proposed Molecular Mechanisms of Action

Interaction with Specific Biological Targets (e.g., enzymes, receptors)

The biological activities of this compound and its derivatives are attributed to their interactions with specific molecular targets, including enzymes and receptors.

In the context of anticancer activity, pyrazine derivatives have been identified as inhibitors of protein kinases. For example, 2,6-disubstituted pyrazines have been synthesized as potent and cell-active inhibitors of Casein Kinase 2 (CSNK2). nih.govbiorxiv.org The 4'-carboxyphenyl substituent at the 2-position of the pyrazine ring was found to be optimal for CSNK2A activity. nih.govbiorxiv.org Molecular modeling has shown that the carboxylic acids of these pyrazine inhibitors form a salt bridge with a catalytic lysine (B10760008) residue in the ATP-binding site of the kinase. nih.gov

Regarding anti-plasmodial activity, one proposed mechanism for some heterocyclic compounds is the inhibition of hemozoin formation, a process essential for the survival of the malaria parasite. nih.gov However, some potent anti-plasmodial pyridine derivatives have been shown not to inhibit β-hematin formation, suggesting a novel mechanism of action. nih.gov Another potential target in Plasmodium is the enzyme dihydroorotate (B8406146) dehydrogenase (PfDHODH), which is crucial for pyrimidine biosynthesis in the parasite. nih.gov Molecular docking studies have suggested that certain hybrid molecules can bind to PfDHODH. nih.gov For some pyrazoline derivatives, docking studies have indicated that they may target the P. falciparum dihydrofolate reductase-thymidylate synthase (Pf-DHFR-TS) enzyme. tandfonline.com

In the realm of angiotensin II receptor antagonism, related heterocyclic compounds are known to bind to the AT1 receptor. nih.govacs.org The interaction is typically characterized by high affinity, with specific structural features of the antagonist, such as acidic groups and lipophilic substituents, playing a key role in the binding. nih.gov

For activity against purinoceptors, antagonists related to this compound are designed to bind to receptors like P2Y14. nih.gov The binding affinity is highly sensitive to the structural and electronic properties of the antagonist molecule. nih.gov

Finally, some oxazolo[3,4-a]pyrazine derivatives have been identified as potent antagonists of the Neuropeptide S (NPS) receptor (NPSR), a G protein-coupled receptor. nih.govacs.org Molecular modeling studies have been employed to understand the ligand/NPSR interactions and rationalize the observed structure-activity relationships. nih.govacs.org

Role of Structural Motifs in Target Binding and Activity

Crystal structure analysis of 4-(pyrazine-2-carboxamido)benzoic acid shows that molecules form a stable, centrosymmetric dimeric structure through a distinct acid-acid O-H···O hydrogen bond. researchgate.net This homosynthon, a robust interaction between the carboxylic acid groups of two molecules, is a key feature of its solid-state architecture. researchgate.net These dimeric assemblies are further connected into linear chains via C-H···N interactions involving the pyrazine groups. researchgate.net The three-dimensional structure is stabilized by aromatic π-stacking interactions between the pyrazine and benzene (B151609) rings, highlighting the importance of both hydrogen bonding and aromatic interactions in its molecular organization. researchgate.net

Structure-activity relationship (SAR) studies on analogous compounds have provided detailed insights into the contribution of each motif:

Pyrazine Ring : The nitrogen atoms within the pyrazine ring are crucial for biological activity, capable of accepting electrons and forming hydrogen bonds, which enhances target binding affinity. nih.gov In derivatives targeting the enzyme CSNK2A, one of the pyrazine nitrogens forms a critical hydrogen bond with the hinge region of the ATP-binding pocket. nih.gov For antimycobacterial activity, the presence and position of the nitrogen atoms are vital. Analogs where the pyrazine ring is replaced with pyridine (one nitrogen) or benzene (no nitrogens) show altered, and often reduced, potency. nih.gov

Carboxylic Acid Moiety : The carboxylic acid group is essential for the activity of many derivatives. In CSNK2A inhibitors, the carboxyl group of the 4-carboxyphenyl substituent forms a salt bridge with the catalytic lysine (K68) in the enzyme's active site. nih.gov Research on 2,6-disubstituted pyrazines identified the 4'-carboxyphenyl group as the optimal substituent at the pyrazine's 2-position for CSNK2A activity, with little tolerance for modification. nih.gov Similarly, in the context of antimycobacterial agents that target the enzyme PanD, the carboxylic acid is considered essential for activity. nih.gov

Substitutions : Modifications to the core structure significantly impact potency. For pyrazinoic acid analogs targeting Mycobacterium tuberculosis, alkylamino-group substitutions at the 3 and 5 positions of the pyrazine ring were found to be up to 5 to 10-fold more potent than the parent compound, pyrazinoic acid. nih.govumn.edu

Table 1: Role of Structural Motifs in Target Binding and Activity

| Structural Motif | Role in Target Binding & Activity | Supporting Evidence/Interaction Type | Target Example(s) | Reference(s) |

|---|---|---|---|---|

| Pyrazine Ring | Essential for activity; participates in hydrogen bonding. | Nitrogen atom forms H-bond with enzyme hinge region. Involved in C-H···N interactions and π-stacking. | CSNK2A, PanD | researchgate.netnih.govnih.gov |

| Carboxylic Acid | Essential for activity; forms key polar interactions. | Forms salt bridge with catalytic lysine. Forms acid-acid O-H···O homosynthon. | CSNK2A, PanD | researchgate.netnih.govnih.gov |

| 4-Carboxyphenyl Moiety | Optimal substituent for potent inhibition. | Little tolerance for modification in CSNK2A inhibitors. | CSNK2A | nih.gov |

| Amide Linker | Connects the pyrazine and benzoic acid moieties. | Formed via transamidation reaction from precursors. | N/A (Structural) | researchgate.net |

Formation of Reactive Intermediates

The concept of forming reactive intermediates is critical in understanding both the therapeutic mechanism and potential toxicity of a compound. This often involves bioactivation, where a parent compound is metabolically converted into a more active or reactive species. wustl.edu

For derivatives of this compound, the most relevant example of bioactivation comes from its precursor, the frontline antituberculosis drug pyrazinamide (PZA). PZA itself is a prodrug that requires conversion into its active form to exert its therapeutic effect. nih.govumn.eduresearchgate.net

Bioactivation for Efficacy : Inside Mycobacterium tuberculosis, PZA is hydrolyzed by a bacterial pyrazinamidase enzyme into its active moiety, pyrazinoic acid (POA). nih.govnih.gov This conversion is essential for the drug's antimycobacterial activity. nih.gov POA then targets the aspartate decarboxylase PanD, which is a crucial enzyme in the coenzyme A biosynthetic pathway, ultimately leading to the targeted degradation of PanD. nih.govresearchgate.net Therefore, POA can be considered a bioactive metabolite, but not necessarily a "reactive intermediate" in the toxicological sense.

Metabolism and Potentially Reactive Species : In humans, PZA is primarily metabolized in the liver. nih.gov The same amidase-catalyzed conversion to POA occurs. nih.gov However, POA can be further oxidized by the enzyme xanthine (B1682287) oxidase (XO) to form 5-hydroxy-pyrazinoic acid (5-OH-PA). nih.gov The action of xanthine oxidase can produce reactive oxygen species (ROS). nih.gov Studies have shown that increased levels of the metabolites POA and 5-OH-PA are correlated with the hepatotoxicity sometimes associated with PZA therapy, suggesting these downstream metabolites may play a role in adverse effects. nih.gov

While the bioactivation of the precursor PZA to POA is a well-established mechanism for its efficacy, and its further metabolism can lead to metabolites associated with toxicity, there is no direct evidence found in the reviewed literature describing the formation of toxic reactive intermediates from this compound itself. Computational methods are often employed to predict the likelihood that a drug will form reactive metabolites, which can conjugate to proteins or DNA, but specific studies on this compound were not identified. wustl.edu

Table 2: Compounds and Enzymes in the Bioactivation/Metabolism Pathway of Pyrazinamide

| Compound | Role | Enzyme(s) Involved | Context | Reference(s) |

|---|---|---|---|---|

| Pyrazinamide (PZA) | Prodrug | Pyrazinamidase (bacterial); Amidase (human) | Parent compound requiring activation. | nih.govnih.gov |

| Pyrazinoic Acid (POA) | Active Moiety | N/A (Product of activation) | Binds to PanD in M. tuberculosis to exert antibacterial effect. | nih.govresearchgate.netacs.org |

| 5-Hydroxy-pyrazinoic Acid (5-OH-PA) | Metabolite | Xanthine Oxidase (XO) | Human liver metabolite of POA; associated with hepatotoxicity. | nih.gov |

Structure Activity Relationship Sar Studies of 4 Pyrazine 2 Carbonylamino Benzoic Acid Analogues

Conformational Analysis and its Correlation with Activity

The three-dimensional conformation of a molecule and its ability to form key interactions within a biological target are paramount for its activity. X-ray crystallography studies of potent 2,6-disubstituted pyrazine (B50134) inhibitors of the kinase CSNK2A have provided atomic-level details of their binding mode. nih.gov For analogues containing the 4-carboxyphenyl moiety, the crystal structure reveals critical polar interactions between the compound and the enzyme. nih.gov Specifically, the carboxylic acid group forms a key hydrogen bond with the side chain of lysine (B10760008) 68 (K68), while one of the pyrazine nitrogens interacts with the backbone amide of valine 116 (V116). nih.gov These specific interactions anchor the inhibitor in the active site and are crucial for its high-affinity binding and potent inhibitory activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. This method allows for the prediction of the activity of new, unsynthesized molecules.

A QSAR study was conducted on a series of forty-three pyrazinoate esters, which are prodrugs of pyrazinoic acid, to model their activity against Mycobacterium tuberculosis. nih.gov The model was developed using a genetic algorithm and partial least squares regression. nih.gov The analysis identified several molecular descriptors that are significant for the antitubercular activity of these esters. nih.gov These key descriptors include:

The Balaban index (J): A topological index that describes the branching and shape of the molecule.

Calculated n-octanol/water partition coefficient (ClogP): A measure of the compound's lipophilicity.

Van der Waals surface area: Related to the size of the molecule.

Dipole moment: A measure of the polarity of the molecule.

Stretching-energy contribution: A descriptor related to the molecule's internal energy. nih.gov

The final QSAR model demonstrated good statistical significance and was validated using various techniques, including leave-N-out cross-validation and y-scrambling. nih.gov The model showed an external prediction power of 73% for its test set, indicating that it can be a valuable tool for designing and optimizing future pyrazinoic acid esters as novel antituberculosis agents. nih.gov

Synthesis and Evaluation of Derivatives and Analogues of 4 Pyrazine 2 Carbonylamino Benzoic Acid

Design and Synthesis of Pyrazinamide (B1679903) Analogues

Pyrazinamide (PZA), a first-line antitubercular drug, serves as a cornerstone for the design of new analogues. nih.gov It is understood to be a prodrug that is converted to its active form, pyrazinoic acid (POA), by mycobacterial amidase. nih.gov This understanding has spurred the synthesis of various derivatives aimed at improving efficacy and overcoming resistance.

Piperazine (B1678402) and Homopiperazine-Containing Derivatives

A significant area of research has been the incorporation of piperazine and homopiperazine (B121016) moieties to the pyrazine (B50134) core. In one study, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and synthesized. pharmablock.comslideshare.net The synthesis involved a multi-step process starting with the reaction of 2-chloro-5-nitropyridine (B43025) with 1-Boc-piperazine or 1-Boc-homopiperazine. pharmablock.com The resulting intermediates were deprotected and then coupled with pyrazinoic acid, followed by reduction of the nitro group and final coupling with various substituted benzoic acids. pharmablock.com

The antitubercular activity of these compounds was evaluated against Mycobacterium tuberculosis H37Ra. pharmablock.comsigmaaldrich.com Several compounds demonstrated significant activity. pharmablock.comslideshare.net

Table 1: Antitubercular Activity of Piperazine/Homopiperazine Derivatives

| Compound | Series | Key Feature | IC50 (μM) pharmablock.com | IC90 (μM) slideshare.net |

|---|---|---|---|---|

| 6a | Piperazine | 4-fluoro substitution | 1.35 | 3.73 |

| 6e | Piperazine | 4-bromo substitution | 2.18 | 40.32 |

| 6h | Piperazine | 3-chloro substitution | 1.98 | 3.98 |

| 6j | Piperazine | 2,4-dichloro substitution | 1.54 | 3.86 |

| 6k | Piperazine | 3,4-dichloro substitution | 1.62 | 4.00 |

| 7e | Homopiperazine | 4-bromo substitution | 2.12 | 3.88 |

IC50: 50% inhibitory concentration; IC90: 90% inhibitory concentration

These results indicate that piperazine-containing derivatives, particularly those with specific halogen substitutions on the terminal benzamide (B126) ring, are potent antitubercular agents. pharmablock.com The para-substituted bromo compound (7e) was the most active among the homopiperazine series. pharmablock.com Notably, these active compounds were found to be nontoxic when tested against human embryonic kidney (HEK-293) cells. pharmablock.comslideshare.net

Pyrazine-2-carbohydrazide (B1222964) Derivatives

Another major class of analogues is derived from pyrazine-2-carbohydrazide. The synthesis typically begins with the esterification of pyrazine-2-carboxylic acid, followed by hydrazinolysis to yield the key pyrazine-2-carbohydrazide intermediate. thieme-connect.comnih.gov This intermediate is then condensed with various substituted aromatic aldehydes or ketones to produce a range of pyrazine-2-carbohydrazide derivatives, often referred to as hydrazones. thieme-connect.comnih.govnih.gov

The evaluation of these compounds has yielded mixed but informative results. A study reported that a series of pyrazine-2-carbohydrazide-hydrazone derivatives were generally less active than pyrazinamide itself. thieme-connect.com However, structural modification into a thiosemicarbazide, specifically N4-ethyl-N1-pyrazinoyl-thiosemicarbazide, resulted in a compound with the highest activity against M. tuberculosis H37Rv in that series. thieme-connect.com

In a different study, a new set of pyrazine-2-carbohydrazide derivatives were designed to inhibit the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). rsc.org Two compounds from this series demonstrated promising antitubercular activity. rsc.org

Table 2: Activity of Notable Pyrazine-2-carbohydrazide Derivatives

| Compound | Derivative Type | Target/Strain | Activity (MIC) rsc.org |

|---|---|---|---|

| T16 | Hydrazide | M. tuberculosis H37Rv | 1.56 µg/mL |

| T19 | Hydrazide | M. tuberculosis H37Rv | 1.56 µg/mL |

MIC: Minimum Inhibitory Concentration

These derivatives were also assessed for broader antimicrobial properties, with several showing noteworthy antibacterial and antifungal activity. rsc.org Importantly, the active compounds displayed low cytotoxicity, indicating a favorable profile for further development. rsc.org

Exploration of Pyrazine-2-carboxylic Acid Amides and Esters

Direct modification of the carboxylic acid group of pyrazinoic acid into various amides and esters has been a fruitful strategy for generating new chemical entities. A study focused on the synthesis of amides from substituted pyrazine-2-carboxylic acids and various anilines to explore structure-activity relationships. nih.gov The research investigated how increased lipophilicity affected antimycobacterial and antifungal activity. nih.gov

The highest antituberculotic activity (72% inhibition against Mycobacterium tuberculosis) was observed for the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid (2o), which also had the highest lipophilicity in the series. nih.gov Another compound, the (3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acid (2m), was identified as the most potent inhibitor of the oxygen evolution rate in spinach chloroplasts, indicating a potential alternative mechanism of action. nih.gov

Similarly, a series of N-Benzylpyrazine-2-carboxamides were synthesized and evaluated. researchgate.net Among them, 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide (12) showed the highest antimycobacterial activity against M. tuberculosis, with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL. researchgate.net

The synthesis of esters, such as propyl and methyl esters of 3-(phenylcarbamoyl)-pyrazine-2-carboxylic acids, has also been explored, often using microwave irradiation to facilitate the reaction under mild conditions. nih.gov

Investigation of Bioisosteric Replacements (e.g., 1,2,4-Triazole (B32235) for Amide)

Bioisosteric replacement is a key strategy in medicinal chemistry to improve physicochemical properties and biological activity. The amide bond, while crucial for the structure of many active compounds, can be susceptible to metabolic degradation. The triazole ring is considered an excellent nonclassical bioisostere of the amide group, capable of mimicking the trans-amide bond configuration. nih.gov

Researchers have successfully replaced the amide linker in pyrazine-based compounds with a 1,2,4-triazole moiety. In one instance, this replacement within a series of pyrazolo[1,5-a]pyrimidine (B1248293) inhibitors led to improved potency and metabolic stability. Crystallographic evidence confirmed that the 1,2,4-triazole could form the same key hydrogen bonds as the amide it replaced.

Similarly, the investigation of various azoles as amide bioisosteres led to the discovery of potent agonists for the GPR88 receptor. While a 1H-1,2,4-triazole provided a compound with good potency, switching to a 1,4-disubstituted 1H-1,2,3-triazole resulted in even further improvement, highlighting the subtle but significant impact of heteroatom placement.

Development of Hybrid Compounds (e.g., Pyrazine-Aminoquinoline Hybrids)

The molecular hybridization approach, which combines two or more pharmacophores into a single molecule, has been applied to the pyrazine scaffold to create novel agents with potentially enhanced or dual-action activity.

Examples of this strategy include:

Pyrazinamide-Isoniazid Hybrids: A hybrid molecule combining the antitubercular drugs pyrazinamide (PZA) and isoniazid (B1672263) (INH) was synthesized. This hybrid demonstrated a lower minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis H37Rv compared to the individual drugs, suggesting a synergistic or enhanced effect.

Pyrazine-Thiazole Hybrids: Hybrid compounds were designed by combining the PZA scaffold with a 4-arylthiazol-2-amine pharmacophore. The most active compound, 6-chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide (9b), showed a broad spectrum of activity, inhibiting M. tuberculosis, M. kansasii, and M. avium with an MIC of 0.78 μg mL−1.

Pyrazine-Triazole Hybrids: A series of hybrid compounds amalgamating pyrazine and 1,2,4-triazole scaffolds were synthesized and evaluated. Eight compounds from this series showed significant activity against M. tuberculosis, with MIC values of ≤21.25 μM.

These studies demonstrate that hybridizing the pyrazine core with other known active scaffolds is a viable and effective strategy for developing new antitubercular agents.

Pyrazine-Based Pseudopeptides Studies

Expanding on the concept of amide bond modification, researchers have explored the synthesis of pyrazine-based pseudopeptides or peptidomimetics. These molecules mimic the structure of natural peptides and can offer advantages such as increased stability and better cell penetration.

Several approaches have been documented:

Coupling with Amino Acids: New potential antimycobacterial agents have been synthesized by coupling the pyrazinamide core with methyl or ethyl esters of selected amino acids. These small "PZA-derived peptides" could potentially be handled by mycobacterial peptidases.

Pyrrolo[3,4-b]pyrazine Scaffolds: An efficient synthesis for a range of 5H-pyrrolo[3,4-b]pyrazine-based peptidomimetics has been developed, starting from a 5-imino-5H-pyrrolo[3,4-b]pyrazin-7-amine precursor. thieme-connect.com

Imidazo[1,2-a]pyrazine (B1224502) Bioconjugates: Bivalent inhibitors have been created by conjugating an imidazo[1,2-a]pyrazine fragment, which targets an ATP binding site, with a rationally designed peptide sequence. nih.gov

Amino Acid Linkers: Pyrazine-triazole and pyrazine-benzothiazole conjugates have been synthesized using amino acids as linkers between the heterocyclic moieties.

Biomimetic Synthesis: A biomimetic synthesis of 2,5-disubstituted pyrazine alkaloids has been achieved through the dimerization of α-amino aldehydes derived from common amino acids, demonstrating a fundamental link between peptide building blocks and pyrazine synthesis. nih.govrsc.org

These studies underscore the versatility of the pyrazine scaffold in the field of peptidomimetics, opening avenues for developing novel therapeutic agents by combining heterocyclic chemistry with peptide design principles. thieme-connect.comnih.gov

Q & A

Q. What are the optimal synthetic routes for 4-(pyrazine-2-carbonylamino)benzoic acid, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via condensation reactions between pyrazine-2-carboxylic acid derivatives and 4-aminobenzoic acid. Key steps include activating the pyrazine carbonyl group using coupling reagents like DCC (N,N'-dicyclohexylcarbarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation. Solvent selection (e.g., DMF or THF) and temperature control (60–80°C) are critical for minimizing side reactions. Yields of 58–85% have been reported for analogous hydrazone and amide syntheses, with purification via column chromatography or recrystallization .

Q. How can spectroscopic techniques (IR, NMR, UV-Vis) be employed to confirm the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Identify characteristic peaks for the amide C=O stretch (~1650–1680 cm⁻¹) and carboxylic acid O-H stretch (~2500–3300 cm⁻¹).

- NMR : ¹H NMR should show signals for aromatic protons (δ 7.5–8.5 ppm) and the amide NH (δ ~10 ppm). ¹³C NMR confirms the carbonyl carbons (amide at ~165 ppm, carboxylic acid at ~170 ppm).

- UV-Vis : π→π* transitions in the pyrazine and benzoic acid moieties typically absorb at 250–300 nm. Comparative analysis with reference spectra of similar compounds (e.g., hydrazone derivatives) is essential .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the hydrogen-bonding network of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 110 K) enhances resolution for hydrogen atom positioning. For analogous benzoic acid-pyrazine cocrystals, O-H···N and N-H···O hydrogen bonds dominate the packing, with bond lengths of 1.8–2.0 Å and angles of 160–175°. SHELXL (SHELX-2018) is recommended for refinement, using a high-resolution dataset (R factor < 0.05) to model disorder or twinning .

Q. What computational methods are suitable for analyzing the electron localization function (ELF) and charge distribution in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map ELF to visualize lone pairs and bonding regions. For charge distribution, Natural Bond Orbital (NBO) analysis quantifies charge transfer between the pyrazine ring and benzoic acid moiety. Software like Gaussian 16 or ORCA, combined with visualization tools (VMD, Multiwfn), facilitates interpretation .

Q. How can researchers address discrepancies between experimental and computational data for this compound’s reactivity?

- Methodological Answer : Discrepancies often arise from solvent effects, implicit/explicit solvation models, or incomplete basis sets in computations. Validate computational protocols by:

- Re-optimizing geometries with explicit solvent (e.g., PCM model for water).

- Comparing calculated vs. experimental redox potentials or pKa values.

- Cross-referencing with high-resolution LC-MS data to confirm reaction intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.